3-Bromo-2-methyl-6-(4-methylpiperazin-1-yl)aniline

Kinase inhibitor Virtual screening Target prediction

Medicinal chemistry teams needing the exact 3-bromo regioisomer for kinase inhibitor SAR face supply of analogs with divergent reactivity. 3-Bromo-2-methyl-6-(4-methylpiperazin-1-yl)aniline (CAS 2426763-25-7) provides the precise building block for reproducible cross-coupling and biological screening. • 3-Br enables Suzuki-Miyaura diversification at a defined vector • Predicted kinase engagement: DYRK1A pKi=5.68, CDK5 pKi=6.22, GSK3-β pKi=6.22 • Consistent multi-vendor availability ensures uninterrupted library synthesis

Molecular Formula C12H18BrN3
Molecular Weight 284.20 g/mol
Cat. No. B13716316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-methyl-6-(4-methylpiperazin-1-yl)aniline
Molecular FormulaC12H18BrN3
Molecular Weight284.20 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1N)N2CCN(CC2)C)Br
InChIInChI=1S/C12H18BrN3/c1-9-10(13)3-4-11(12(9)14)16-7-5-15(2)6-8-16/h3-4H,5-8,14H2,1-2H3
InChIKeyXLPIRXSASJZJNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-2-methyl-6-(4-methylpiperazin-1-yl)aniline Overview


3-Bromo-2-methyl-6-(4-methylpiperazin-1-yl)aniline (CAS 2426763-25-7) is a trisubstituted aniline derivative featuring a 3-position bromine atom, a 2-position methyl group, and a 6-position 4-methylpiperazin-1-yl substituent on the phenyl ring . With a molecular formula of C₁₂H₁₈BrN₃ and a molecular weight of 284.20 g/mol, this compound serves as a functionalized arylpiperazine building block in medicinal chemistry programs, particularly those targeting kinase inhibition scaffolds . Its structural architecture combines three distinct functional handles—a bromine for cross-coupling chemistry, a methyl group for modulating steric and electronic properties, and an N-methylpiperazine moiety for enhancing solubility and target engagement—making it a versatile intermediate for constructing elaborated heterocyclic systems .

Bromine handle for cross-coupling diversification
N-methylpiperazine enhances solubility and target engagement
Versatile building block for kinase inhibitor scaffolds

3-Bromo-2-methyl-6-(4-methylpiperazin-1-yl)aniline: Isomerism & Reactivity


Substituting 3-Bromo-2-methyl-6-(4-methylpiperazin-1-yl)aniline with a superficially similar arylpiperazine aniline—such as the non-brominated analog 2-methyl-6-(4-methylpiperazin-1-yl)aniline (CAS 1502790-91-1) [1] or the regioisomeric 2-bromo-6-(4-methylpiperazin-1-yl)aniline (CAS 1872292-49-3) —introduces fundamentally different chemical reactivity and biological target engagement profiles. The 3-position bromine atom in the target compound is not merely a placeholder; it serves as a critical functional handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that enable downstream diversification at a specific vector . Changing the bromine position to the 2-position (as in the 2-bromo analog) alters the electronics of the aromatic ring and steric accessibility for palladium insertion, leading to divergent coupling efficiencies and regioselectivity outcomes in parallel synthesis campaigns. Furthermore, computational predictions from the ZINC database indicate that even subtle positional variations in halogen placement modulate predicted kinase binding affinities—the 3-bromo substitution pattern yields distinct pKi predictions against kinases including CSNK1A1 (pKi = 5.13) and DYRK1A (pKi = 5.68) [2], whereas analogs with different substitution patterns would generate non-comparable prediction profiles. Procurement of the exact regioisomer is therefore non-negotiable for maintaining synthetic route fidelity and reproducible biological screening outcomes.

Position Bromine at 3- vs 2-position alters cross-coupling regioselectivity and efficiency
Prediction Non-brominated analog lacks ZINC kinase target predictions; virtual screening utility may not transfer
Sourcing Regioisomeric 2-bromo analog has limited vendor availability, may complicate long-term resupply

3-Bromo-2-methyl-6-(4-methylpiperazin-1-yl)aniline Comparative Evidence


CSNK1A1 and DYRK1A Target Prediction vs Non-Brominated Analog

Computational target prediction using the ZINC database (ChEMBL 20-based SEA predictions) provides a quantitative, cross-study comparable differentiation between 3-bromo-2-methyl-6-(4-methylpiperazin-1-yl)aniline and its non-brominated analog. The brominated target compound yields predicted pKi values of 5.13 against CSNK1A1 (casein kinase I isoform alpha) and 5.68 against DYRK1A (dual specificity tyrosine-phosphorylation-regulated kinase 1A), along with additional predictions for CDK5 (pKi = 6.22) and GSK3-β (pKi = 6.22) [1]. In contrast, the non-brominated analog 2-methyl-6-(4-methylpiperazin-1-yl)aniline (CAS 1502790-91-1) lacks the bromine atom and therefore generates no equivalent kinase prediction profile in the ZINC database—the computational prediction is predicated on the specific molecular topology that includes the 3-position bromine [2]. This difference enables researchers to select the brominated compound for virtual screening campaigns where CSNK1A1 or DYRK1A engagement is prioritized, whereas the non-brominated analog offers no such predictive utility.

Target Prediction
Reported
CSNK1A1 pKi 5.13 | DYRK1A pKi 5.68
Non-brominated analog: no prediction available
Guides virtual screening selection
ZINC ChEMBL 20 SEA predictions
Kinase inhibitor Virtual screening Target prediction

FAK Inhibition: Biochemical and Cellular Assays

Direct experimental data from BindingDB demonstrate that 3-bromo-2-methyl-6-(4-methylpiperazin-1-yl)aniline exhibits measurable inhibition of focal adhesion kinase (FAK, also known as PTK2), a validated oncology target implicated in tumor invasion and metastasis. In a biochemical scintillation counting assay using biotinylated His-TEV-hsFAK(31-686)(K454R) substrate with a 2-hour incubation, the compound produced an IC₅₀ value of 4500 nM [1]. In a cellular context using human HT-29 colorectal adenocarcinoma cells, inhibition of FAK phosphorylation at tyrosine 397 after 45 minutes of treatment yielded an IC₅₀ of 10,000 nM [1]. For comparative context, the well-characterized FAK inhibitor PF-562271 achieves an IC₅₀ of 1.5 nM in cell-free assays and demonstrates nanomolar potency in cellular systems. While the target compound's potency is substantially lower than optimized clinical candidates, its moderate micromolar FAK inhibition defines a clear activity threshold that distinguishes it from structurally related arylpiperazine anilines lacking any documented FAK activity—such as the non-brominated analog 2-methyl-6-(4-methylpiperazin-1-yl)aniline, for which no FAK inhibition data exist in BindingDB or ChEMBL [2].

FAK Inhibition
Class-level inference
Biochem IC₅₀ 4500 nM, Cellular IC₅₀ 10 000 nM
PF-562271 reference: 1.5 nM (biochem)
Supports FAK hit-to-lead baseline
BindingDB BDBM50425670
FAK inhibitor Cancer therapeutics Enzymatic assay

Multi-Vendor Sourcing vs Single-Source Analogs

3-Bromo-2-methyl-6-(4-methylpiperazin-1-yl)aniline (CAS 2426763-25-7) is commercially available from multiple independent suppliers including AKSci (catalog 0460FS, 98% purity specification) and Leyan (catalog 2219094) , providing procurement redundancy and competitive pricing options. In contrast, the closely related regioisomer 2-bromo-6-(4-methylpiperazin-1-yl)aniline (CAS 1872292-49-3) exhibits more restricted commercial availability, with limited vendor documentation . The multi-vendor sourcing of the target compound translates to reduced supply chain risk for long-term research programs requiring consistent resupply, with at least two verified commercial sources maintaining product listings. The compound's straightforward synthesis—involving nucleophilic aromatic substitution of an appropriate bromo-methyl-aniline precursor with N-methylpiperazine—is well-precedented in the patent literature for analogous arylpiperazine aniline systems, as documented in patents covering N-aryl-N'-alkyl-piperazine preparations and mitotic kinesin inhibitors employing related scaffolds [1][2].

Vendor Sourcing
Supporting evidence
AKSci, Leyan (≥2 suppliers)
2-bromo regioisomer: single vendor
Reduces supply chain risk
Vendor catalog analysis (2026)
Chemical procurement Building block Supply chain

Physicochemical Property Comparison vs Non-Brominated Analog

The introduction of a 3-position bromine atom in 3-bromo-2-methyl-6-(4-methylpiperazin-1-yl)aniline produces quantifiable differences in physicochemical properties relative to its non-brominated analog. The target compound has a molecular weight of 284.20 g/mol (C₁₂H₁₈BrN₃) , representing a 78.90 g/mol increase over 2-methyl-6-(4-methylpiperazin-1-yl)aniline (C₁₂H₁₉N₃, MW = 205.30 g/mol) [1]. This 38% increase in molecular mass, driven by the bromine substitution, alters key drug-likeness parameters including calculated lipophilicity and polar surface area. While experimental logP data are not available for the target compound in public databases, the bromine atom is known to increase hydrophobicity in arylpiperazine systems, a property that can be exploited to modulate blood-brain barrier penetration or plasma protein binding in medicinal chemistry optimization campaigns. The compound's storage specifications indicate long-term stability when kept in a cool, dry environment , consistent with typical arylpiperazine aniline handling requirements.

Mol. Weight Shift
Cross-study comparable
284.20 vs 205.30 g/mol
Non-brominated analog ΔMW +78.90 g/mol (38%)
Affects solubility and synthetic utility
Calculated molecular weight
Physicochemical properties Drug-likeness Medicinal chemistry

3-Bromo-2-methyl-6-(4-methylpiperazin-1-yl)aniline Application Scenarios


FAK-Targeted Hit-to-Lead Optimization

Procure 3-bromo-2-methyl-6-(4-methylpiperazin-1-yl)aniline as a starting point for FAK inhibitor hit-to-lead campaigns where moderate micromolar biochemical potency (IC₅₀ = 4500 nM) and cellular activity (IC₅₀ = 10,000 nM in HT-29 cells) provide a measurable baseline for SAR expansion [1]. The compound's 3-position bromine serves as a synthetic handle for Suzuki-Miyaura coupling to introduce diverse aryl and heteroaryl moieties, enabling rapid analog generation to improve FAK potency toward the nanomolar range exhibited by optimized inhibitors such as PF-562271 (IC₅₀ = 1.5 nM) [1]. This scenario is particularly suited for academic drug discovery groups and biotechnology companies with established kinase assay capabilities and parallel synthesis infrastructure.

Virtual Screening and Kinase Target Prioritization

Employ 3-bromo-2-methyl-6-(4-methylpiperazin-1-yl)aniline in virtual screening workflows where ZINC database SEA predictions indicate potential engagement of CSNK1A1 (pKi = 5.13), DYRK1A (pKi = 5.68), CDK5 (pKi = 6.22), and GSK3-β (pKi = 6.22) [2]. Unlike the non-brominated analog 2-methyl-6-(4-methylpiperazin-1-yl)aniline, which generates no kinase prediction profile in ZINC, the target compound's computational target predictions enable prioritization for experimental validation against casein kinase 1 and DYRK1A—kinases implicated in circadian rhythm regulation, neurodegenerative disorders, and oncology [2][3]. This scenario is relevant for computational chemistry groups, academic screening centers, and organizations conducting target-based virtual library enumeration.

Diversity-Oriented Synthesis of Kinase Inhibitor Libraries

Leverage the 3-position bromine atom of 3-bromo-2-methyl-6-(4-methylpiperazin-1-yl)aniline as a functional handle for palladium-catalyzed cross-coupling reactions to generate structurally diverse kinase inhibitor libraries . The compound's molecular weight (284.20 g/mol) and bromine substitution pattern distinguish it from the non-brominated analog (MW = 205.30 g/mol), providing a heavier, more lipophilic building block suitable for exploring chemical space that smaller arylpiperazine anilines cannot access [4]. The multi-vendor commercial availability (AKSci, Leyan) ensures reliable resupply for extended library synthesis campaigns . This scenario is appropriate for medicinal chemistry CROs, pharmaceutical library production groups, and academic core facilities supporting diversity-oriented synthesis initiatives.

Application
Selection Property
Validation Focus
FAK-targeted hit-to-lead optimization
Bromine cross-coupling handle; moderate micromolar potency baseline
Biochemical and cellular FAK assay endpoint review
Virtual screening and kinase target prioritization
ZINC-predicted kinase engagement (CSNK1A1, DYRK1A, CDK5, GSK3-β)
Computational target prediction review
Diversity-oriented kinase inhibitor library synthesis
Palladium-catalyzed cross-coupling compatibility; multi-vendor availability
Synthetic route fidelity and library diversity review
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